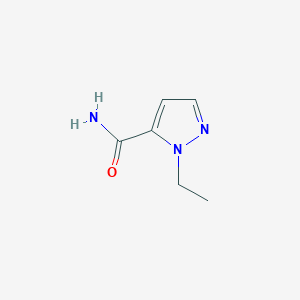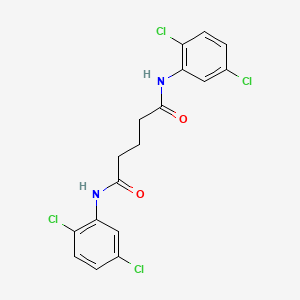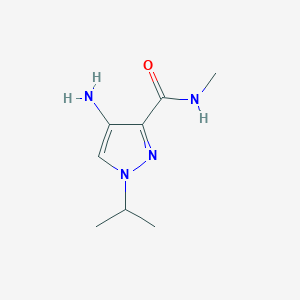![molecular formula C24H29N3O2 B10907167 N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドは、ヒドラゾン結合とブタンアミド骨格を含む独特の構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドの合成は、通常、以下の手順を伴います。
ヒドラゾン結合の形成: この手順では、ヒドラジン誘導体をアルデヒドまたはケトンと反応させてヒドラゾンを形成します。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。
アミド化反応: 次に、ヒドラゾン中間体を、酸クロリドまたは無水物などのカルボン酸誘導体と反応させてブタンアミド骨格を形成します。この反応は、通常、トリエチルアミンまたはピリジンなどの塩基の存在下で行われ、生成された酸を中和します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器と自動合成プラットフォームを使用すると、製造プロセスの効率と収率が向上します。さらに、再結晶、クロマトグラフィー、蒸留などの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化でき、対応するオキソ誘導体が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行でき、還元されたヒドラゾン誘導体が生成されます。
置換: この化合物は、求核置換反応に関与でき、アミンまたはチオールなどの求核剤が特定の官能基を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 適切な溶媒(ジクロロメタンまたはアセトニトリルなど)の存在下での求核剤。
主な生成物
酸化: 官能基が改変されたオキソ誘導体。
還元: 還元されたヒドラゾン誘導体。
置換: 元の官能基が新しい官能基に置換された置換生成物。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、創薬スクリーニングのための多様な化学ライブラリの作成が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用とタンパク質-リガンド結合を調べるためのプローブとして使用できます。そのヒドラゾン結合は、さまざまな生物学的標的と相互作用できるため、生化学アッセイに役立ちます。
医学
医薬化学では、N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドは、その潜在的な治療特性について調査されています。特定の分子標的と相互作用する能力により、癌や感染症などの特定の病気に対する活性が見られる可能性があります。
産業
産業セクターでは、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。その独特の化学構造により、性能特性が向上した材料の設計が可能になります。
科学的研究の応用
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ヒドラゾン結合は、活性部位残基と可逆的な共有結合を形成し、標的タンパク質の活性を調節します。この相互作用により、特定の生化学的経路の阻害または活性化が起こり、化合物の観察された効果がもたらされます。
類似の化合物との比較
類似の化合物
N-(4-メチルフェニル)-4-オキソブタンアミド: ヒドラゾン結合がないため、化学的特性と反応性が異なります。
N-(4-メチルフェニル)-4-[(2Z)-2-ヒドラジニル]-4-オキソブタンアミド: ヒドラゾン結合の代わりにヒドラジン基が含まれているため、生物学的活性が異なります。
N-(4-メチルフェニル)-4-[(2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル]-4-オキソブタンアミド: 構造は似ていますが、置換基が異なるため、化学的および生物学的特性が異なります。
独自性
N-(4-メチルフェニル)-4-[(2Z)-2-{(2E)-2-メチル-3-[4-(プロパン-2-イル)フェニル]プロプ-2-エン-1-イリデン}ヒドラジニル]-4-オキソブタンアミドは、異なる化学反応性と生物学的活性を付与する、官能基の特定の組み合わせがユニークです。ヒドラゾン結合とブタンアミド骨格の両方の存在により、さまざまな分野で多様な用途が実現し、科学研究や産業用途に役立つ貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide
- **N-(3,4-dimethylphenyl)-4-{(2E)-2-[(2E)-3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide
Uniqueness
4-{2-[(Z,2E)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its specific structural configuration, which allows for distinct interactions with biological targets.
特性
分子式 |
C24H29N3O2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-N'-[(Z)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]butanediamide |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)21-9-7-20(8-10-21)15-19(4)16-25-27-24(29)14-13-23(28)26-22-11-5-18(3)6-12-22/h5-12,15-17H,13-14H2,1-4H3,(H,26,28)(H,27,29)/b19-15+,25-16- |
InChIキー |
GLEQZQHHWXUHOX-SEBDCFKDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C\C(=C\C2=CC=C(C=C2)C(C)C)\C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)



![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)

![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
